molecular formula C14H20N2O4S B443440 N-[4-(acetylsulfamoyl)phenyl]hexanamide

N-[4-(acetylsulfamoyl)phenyl]hexanamide

Cat. No.: B443440
M. Wt: 312.39g/mol
InChI Key: YDBRMNYTBRTZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Acetylsulfamoyl)phenyl]hexanamide is a sulfonamide derivative characterized by a hexanamide group linked to a phenyl ring substituted with an acetylsulfamoyl (-SO₂NHCOCH₃) moiety. The acetylsulfamoyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility and binding affinity compared to simpler sulfonamides .

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]hexanamide

InChI

InChI=1S/C14H20N2O4S/c1-3-4-5-6-14(18)15-12-7-9-13(10-8-12)21(19,20)16-11(2)17/h7-10H,3-6H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

YDBRMNYTBRTZAN-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the phenyl ring, sulfamoyl modifications, and amide chain length. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituent on Phenyl Ring Key Functional Groups Reference
N-[4-(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]hexanamide C₁₇H₂₂N₄O₃S 362.45 4-Methylpyrimidinyl Sulfamoyl, hexanamide
N-(2-Nitrophenyl)hexanamide C₁₂H₁₅N₃O₃ 249.27 2-Nitro Nitro, hexanamide
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide C₁₄H₂₀N₂O₃S 296.38 Cyclohexylsulfamoyl Sulfamoyl, acetamide
N-(4-Sulfamoylphenyl)hexanamide (simplified analog) C₁₂H₁₈N₂O₃S 278.35 Sulfamoyl (-SO₂NH₂) Hexanamide
N-(4-(Thiazolin-2-yl)phenyl)hexanamide C₁₅H₁₉N₃OS 297.40 Thiazolinyl Thiazoline, hexanamide

Key Observations :

  • Hexanamide vs. Shorter Chains : N-(2-Nitrophenyl)hexanamide (C6 chain) exhibits moderate antagonist activity (IC₅₀ = 94 µM), while butanamide analogs (C4 chain) show higher potency (IC₅₀ = 58 µM) . Longer chains (C8–C10) or bulky groups (e.g., phenyl) reduce activity due to steric hindrance .
  • Polarity and Solubility: The acetylsulfamoyl group increases hydrophilicity compared to non-polar substituents like cyclohexyl, which may improve aqueous solubility .

Key Findings :

  • Antagonist Activity : Nitro-substituted hexanamides (e.g., ) compete with autoinducers in bacterial quorum sensing, validated via molecular docking .
  • Enzyme Inhibition : Sulfonamide derivatives often target enzymes like carbonic anhydrase or kinases. The acetylsulfamoyl group’s electron-withdrawing nature may enhance binding to catalytic sites .

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